Opiranserin Hydrochloride: A Technical Guide to its Mechanism of Action
Opiranserin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiranserin (also known as VVZ-149) is an investigational, first-in-class, non-opioid analgesic agent developed for the management of moderate to severe pain. This technical guide provides an in-depth overview of the molecular mechanism of action of Opiranserin hydrochloride, detailing its multi-target engagement strategy. The document summarizes its binding affinities, explores the downstream signaling pathways, and presents available quantitative data from preclinical and clinical studies. Detailed experimental methodologies are provided where available in the public domain, and key pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: A Multi-Target Approach
Opiranserin hydrochloride exerts its analgesic effects through a synergistic mechanism involving the simultaneous modulation of multiple key targets in the pain signaling pathway. It is a dual antagonist of the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor, and also exhibits antagonistic activity at the P2X3 receptor.[1][2][3][4] This multi-target profile is designed to interrupt pain signal transmission and processing at both the spinal and supraspinal levels.
Glycine Transporter 2 (GlyT2) Inhibition
Opiranserin acts as an inhibitor of GlyT2, a key protein responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft in the spinal cord.[5] By blocking GlyT2, Opiranserin increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission at glycinergic synapses.[6] This heightened inhibitory tone in the dorsal horn of the spinal cord is believed to dampen the propagation of nociceptive signals to the brain.
Serotonin 2A (5-HT2A) Receptor Antagonism
Opiranserin also functions as an antagonist of the 5-HT2A receptor.[2] 5-HT2A receptors are implicated in descending facilitatory pain pathways originating in the brainstem, which can amplify pain signals at the spinal level.[7] By blocking these receptors, Opiranserin is thought to reduce the excitatory modulation of nociceptive transmission.
P2X3 Receptor Antagonism
Additionally, Opiranserin demonstrates antagonistic activity at the P2X3 receptor, an ion channel activated by adenosine (B11128) triphosphate (ATP) released from damaged cells.[2][3] P2X3 receptors are predominantly expressed on nociceptive sensory neurons and are involved in the initiation of pain signals. Inhibition of these receptors by Opiranserin likely contributes to its analgesic effect by reducing the excitability of peripheral sensory nerves.
Quantitative Data
Binding Affinity and Potency
The following table summarizes the in vitro potency of Opiranserin hydrochloride at its primary molecular targets.
| Target | Parameter | Value (µM) |
| Glycine Transporter 2 (GlyT2) | IC50 | 0.86[2][3][4] |
| Serotonin 2A Receptor (5-HT2A) | IC50 | 1.3[2][3][4] |
| P2X3 Receptor (rat) | IC50 | 0.87[2][3][4] |
Pharmacokinetic Profile
Opiranserin is metabolized to an active metabolite, VVZ-368.[1] A Phase 1 clinical trial in healthy male volunteers provided the following insights into its pharmacokinetic profile after a 4-hour intravenous infusion.[1]
| Parameter | Opiranserin (VVZ-149) | VVZ-368 (Active Metabolite) |
| Dose Proportionality | Plasma exposure showed a dose-proportional increase.[1] | Plasma exposure showed a dose-proportional increase.[1] |
| Accumulation (Multiple Doses) | Did not accumulate in the plasma.[1] | Plasma concentration increased by 1.23- to 2.49-fold after the fifth and sixth doses.[1] |
Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are not yet fully available in the public domain.
Clinical Efficacy in Postoperative Pain
Multiple clinical trials have evaluated the efficacy of Opiranserin in the management of postoperative pain.
Phase 3 Clinical Trial (NCT05764525) in Laparoscopic Colectomy Patients: [8]
| Efficacy Endpoint | Opiranserin Group | Placebo Group | p-value |
| SPID at 6 hours | Significantly improved by 35% | - | 0.0193 |
| SPID at 12 hours | Significantly improved | - | 0.0047 |
| Time to mild pain (NRS < 4) | Reached at 8 hours | - | 0.0007 (for pain intensity scores between 4-10h) |
| Opioid Consumption (first 12h) | 30.8% less | - | - |
| PCA Requests (first 12h) | 60.2% fewer | - | - |
| Rescue Opioid-Free (2-6h) | Higher proportion | - | 0.0026 |
| Rescue Opioid-Free (6-12h) | Higher proportion | - | 0.0024 |
Phase 2 Clinical Trial (NCT02489526) in Laparoscopic Colorectal Surgery Patients: [9]
| Efficacy Endpoint | Opiranserin Group | Placebo Group |
| Opioid Consumption (24h) | 34.2% reduction | - |
| Opioid Consumption in patients with high negative affect (24h) | 40% less | - |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical binding and functional assays for Opiranserin are not extensively detailed in the currently available public literature. However, based on standard pharmacological practices, the following outlines the likely methodologies that would have been employed.
GlyT2 Inhibition Assay (Hypothetical Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Opiranserin on GlyT2.
-
Methodology: A functional assay using cells stably expressing human GlyT2 (e.g., HEK293 cells) would be utilized. The assay would measure the uptake of a radiolabeled substrate, such as [3H]glycine.
-
Cell Culture: HEK293 cells expressing GlyT2 are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a buffered salt solution.
-
Inhibition Assay: Cells are pre-incubated with varying concentrations of Opiranserin hydrochloride for a specified time.
-
Substrate Addition: The assay is initiated by the addition of [3H]glycine.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: Glycine uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of intracellular [3H]glycine is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each Opiranserin concentration is calculated relative to a vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
5-HT2A Receptor Binding Assay (Hypothetical Protocol)
-
Objective: To determine the binding affinity (Ki) and IC50 of Opiranserin for the 5-HT2A receptor.
-
Methodology: A competitive radioligand binding assay using cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Cells expressing the 5-HT2A receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Assay: Cell membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]spiperone) and varying concentrations of Opiranserin hydrochloride.
-
Incubation: The binding reaction is carried out in a suitable buffer at a specific temperature for a time sufficient to reach equilibrium.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT2A ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
P2X3 Receptor Functional Assay (Hypothetical Protocol)
-
Objective: To determine the functional antagonistic activity (IC50) of Opiranserin on the P2X3 receptor.
-
Methodology: A calcium flux assay using cells stably expressing the rat P2X3 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture and Dye Loading: Cells expressing the P2X3 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: The cells are exposed to varying concentrations of Opiranserin hydrochloride.
-
Agonist Stimulation: The P2X3 receptor is activated by the addition of a specific agonist, such as α,β-methylene ATP.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of Opiranserin at each concentration is calculated relative to the maximal response induced by the agonist alone. The IC50 value is determined from the concentration-response curve.
-
Signaling Pathways and Visualizations
Opiranserin's Multi-Target Analgesic Mechanism
The following diagram illustrates the overarching mechanism of action of Opiranserin, highlighting its three primary targets and their role in modulating pain signaling.
Opiranserin's multi-target mechanism of action.
GlyT2 Inhibition Signaling Pathway
The following diagram illustrates the effect of Opiranserin on the glycinergic synapse.
GlyT2 inhibition by Opiranserin enhances inhibitory signaling.
5-HT2A and P2X3 Receptor Antagonism in Pain Pathways
This diagram illustrates how Opiranserin's antagonism at 5-HT2A and P2X3 receptors contributes to its analgesic effect.
Opiranserin's antagonism of 5-HT2A and P2X3 receptors.
Conclusion
Opiranserin hydrochloride represents a novel approach to pain management through its multi-target mechanism of action. By simultaneously inhibiting GlyT2 and antagonizing 5-HT2A and P2X3 receptors, it addresses multiple facets of pain signaling, from peripheral nociception to central sensitization. The preclinical and clinical data gathered to date support its potential as an effective non-opioid analgesic for postoperative pain. Further research and publication of detailed experimental and clinical data will continue to refine the understanding of its comprehensive pharmacological profile and solidify its place in the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Opiranserin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Reduction of postoperative pain and opioid consumption by VVZ-149, first-in-class analgesic molecule: A confirmatory phase 3 trial of laparoscopic colectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opiranserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
